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Compound of Interest

Compound Name:
1-(3-Bromophenyl)imidazolidin-2-

one

Cat. No.: B085219 Get Quote

An in-depth guide for researchers and drug development professionals on the biological

activities of substituted imidazolidin-2-one derivatives, with a focus on anticancer, antimicrobial,

and anti-inflammatory properties.

While specific experimental efficacy data for 1-(3-Bromophenyl)imidazolidin-2-one remains

limited in publicly accessible literature, a comprehensive analysis of structurally similar

compounds provides valuable insights into its potential biological activities. This guide

synthesizes available data on related imidazolidin-2-one and thioxoimidazolidin-4-one

derivatives to offer a comparative overview of their efficacy. The data presented is intended to

guide future research and drug development efforts in this chemical space.

Anticancer Activity
Imidazolidin-2-one and its analogs have demonstrated notable cytotoxic activity against various

cancer cell lines. The substitution on the phenyl ring plays a crucial role in determining the

potency and selectivity of these compounds.
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The following table summarizes the in vitro cytotoxic activity (IC50) of various imidazolidin-2-

one and 2-thioxoimidazolidin-4-one derivatives against different human cancer cell lines.

Compound Structure
Cancer Cell
Line

IC50 (µg/mL) Reference

Compound 14

(E)-3-(1-(4-

bromophenyl)eth

ylideneamino)-2-

thioxoimidazolidi

n-4-one

derivative with

pyrazole moiety

HePG-2 (Liver) 2.33 [1]

Compound 5

(E)-3-(1-(4-

bromophenyl)eth

ylideneamino)-2-

thioxoimidazolidi

n-4-one

derivative with

triazole moiety

MCF-7 (Breast) 3.98 [1]

Compound 7b
Aryl substituted

imidazol-2-one

Various human

cancer cell lines

Similar to or

greater than

docetaxel

[2]

Compound 7i
Aryl substituted

imidazol-2-one

Various human

cancer cell lines

Similar to or

greater than

docetaxel

[2]

Compound 7

3-substituted-4-

oxo-imidazolidin-

2-(1H)-thione

derivative

HepG-2 (Liver),

HCT-116 (Colon)

Good

antiproliferation

activity

[3]

Compound 9

3-substituted-4-

oxo-imidazolidin-

2-(1H)-thione

derivative

HepG-2 (Liver),

HCT-116 (Colon)

Good

antiproliferation

activity

[3]
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Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[1]

Cell Culture: Human cancer cell lines (e.g., HePG-2, MCF-7) are cultured in appropriate

media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified

atmosphere with 5% CO2.

Compound Treatment: Cells are seeded in 96-well plates and treated with various

concentrations of the test compounds for a specified period (e.g., 48 hours).

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well and incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added

to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curve.

Cell Culture Treatment MTT Assay Data Analysis

Cancer Cell Lines Culture in appropriate media Seed cells in 96-well plates Add test compounds Add MTT solution Solubilize formazan Measure absorbance Calculate IC50
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Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial and Antifungal Activity
Several studies have highlighted the potential of imidazolidin-2-one derivatives as antimicrobial

and antifungal agents. The nature and position of substituents on the phenyl ring significantly

influence their activity spectrum and potency.
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Comparative Efficacy of Imidazolidin-2-one Derivatives
Against Microbial Strains
The following table summarizes the antimicrobial and antifungal activity of various imidazolidin-

2-one derivatives, typically reported as the minimum inhibitory concentration (MIC) or zone of

inhibition.

Compound Structure
Microbial
Strain

Activity
(MIC/Zone of
Inhibition)

Reference

1-(3-

ethoxyphenyl)-6-

methyl-1-phenyl-

1H-imidazo[4,5-

b]quinoxalin-

2(3H)-one (11c)

Imidazoquinoxali

ne derivative

Various bacteria

and fungi

Significant

antimicrobial

activity

[4]

5-imino-3-(3-

methoxyphenyl)-

1-phenyl-4-

thioxoimidazolidi

n-2-one (3f)

5-imino-4-thioxo-

2-

imidazolidinone

derivative

Various bacteria

and fungi

Significant

antimicrobial

activity

[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination[4]

Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a

suitable broth medium.

Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).
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MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Preparation

Assay Analysis

Prepare microbial inoculum

Inoculate microtiter plates

Prepare compound dilutions

Incubate plates Determine MIC

Click to download full resolution via product page

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity
Imidazolidine derivatives have also been investigated for their anti-inflammatory properties. The

mechanism of action is often linked to the inhibition of key inflammatory mediators.

Comparative Efficacy of Imidazolidine Derivatives in an
Anti-inflammatory Assay
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Compound Structure Assay Activity Reference

4-[1,3-Bis(2,6-

dichlorobenzyl)-2

-

imidazolidinyl]ph

enyl-

diethylamine (3g)

Substituted

imidazolidine

derivative

Carrageenan-

induced paw

edema in rats

Promising anti-

inflammatory

action

[5]

4-[1,3-Bis(3-

hydroxy-4-

methoxybenzyl)-

2-

imidazolidinyl]ph

enyl-

diethylamine (3i)

Substituted

imidazolidine

derivative

Carrageenan-

induced paw

edema in rats

Promising anti-

inflammatory

action

[5]

4-(1,3-Bis(4-

methoxybenzyl)-

4-

methylimidazolidi

n-2-yl)-phenyl-

diethylamine (3j)

Substituted

imidazolidine

derivative

Carrageenan-

induced paw

edema in rats

Promising anti-

inflammatory

action

[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[5]

Animal Model: Wistar albino rats are used for the experiment.

Compound Administration: The test compounds are administered orally to the rats.

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the

sub-plantar region of the rat's hind paw to induce inflammation.

Edema Measurement: The paw volume is measured at different time intervals after

carrageenan injection using a plethysmometer.

Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the

paw volume of the treated group with the control group.
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Signaling Pathways
The precise signaling pathways modulated by 1-(3-Bromophenyl)imidazolidin-2-one are not

yet elucidated. However, based on the activities of related compounds, several potential

pathways can be hypothesized. For instance, the anticancer effects of some imidazolidinone

derivatives may involve the inhibition of tubulin polymerization, a mechanism shared with drugs

like combretastatin A-4.[2] The anti-inflammatory effects could be mediated through the

inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis

pathway.

Imidazolidin-2-one Derivatives

Anticancer Pathway Anti-inflammatory Pathway

1-Phenylimidazolidin-2-one
Derivatives

Tubulin

Inhibition

COX Enzymes

Inhibition

Mitotic Arrest

Apoptosis

Prostaglandins

Inflammation
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Hypothesized signaling pathways for imidazolidin-2-one derivatives.
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The available data on imidazolidin-2-one and its analogs suggest that these compounds are a

promising scaffold for the development of novel therapeutic agents. While direct efficacy data

for 1-(3-Bromophenyl)imidazolidin-2-one is currently unavailable, the structure-activity

relationships observed in similar compounds indicate its potential for significant biological

activity. The presence of a bromine atom on the phenyl ring is known to influence the

pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their

potency. Further experimental studies are warranted to fully elucidate the efficacy and

mechanism of action of 1-(3-Bromophenyl)imidazolidin-2-one in anticancer, antimicrobial,

and anti-inflammatory contexts. This comparative guide provides a foundational framework for

researchers to design and execute such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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